Ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with ethyl, phenyl, and dichlorophenyl groups
Properties
Molecular Formula |
C20H16Cl2N4O2 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H16Cl2N4O2/c1-2-28-19(27)16-17(12-6-4-3-5-7-12)25-20-23-11-24-26(20)18(16)14-9-8-13(21)10-15(14)22/h3-11,18H,2H2,1H3,(H,23,24,25) |
InChI Key |
XOQWOCYVWGQYMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Piperidine and Derivatives
Piperidine remains a standard catalyst due to its dual role as a base and nucleophile. However, modified catalysts like 4,4’-trimethylenedipiperidine (TMDP) have shown superior performance in triazolopyrimidine synthesis. TMDP’s bicyclic structure enhances hydrogen-bonding interactions with reactants, reducing activation energy. In comparative studies, TMDP increased yields to 82–89% while cutting reaction times to 1–2 hours.
Lewis Acid-Assisted Systems
Zinc chloride and boron trifluoride etherate have been tested as co-catalysts in cyclization steps. These Lewis acids stabilize transition states, particularly in electron-deficient intermediates. For example, ZnCl₂ in ethanol at 65°C improved diastereomeric purity by 15% compared to uncatalyzed reactions.
Green Chemistry Approaches
Eco-friendly protocols prioritize solvent selection and catalyst recyclability.
Aqueous-Ethanol Solvent Systems
Replacing traditional solvents with a 1:1 v/v ethanol-water mixture reduces environmental impact. TMDP acts as both catalyst and phase-transfer agent in this system, enabling reactions at reflux (78°C) with yields comparable to non-aqueous methods (85%). The aqueous phase simplifies product isolation via precipitation.
Solvent-Free Catalysis
In molten TMDP (65°C), reactants dissolve directly into the liquid catalyst, eliminating external solvents. This method achieves 88% yield and allows TMDP recovery through aqueous extraction, enabling five reuse cycles without significant activity loss.
Multi-Component Reaction (MCR) Strategies
One-pot MCRs streamline synthesis by combining three reactants:
-
Aldehyde : 2,4-Dichlorobenzaldehyde
-
Active Methylene Compound : Ethyl cyanoacetate
-
Heterocyclic Amine : 3-Amino-1,2,4-triazole
The reaction proceeds through:
-
Knoevenagel Condensation : Formation of α,β-unsaturated nitrile.
-
Michael Addition : Attack by the triazole amine.
-
Cyclodehydration : Ring closure to form the triazolopyrimidine.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | TMDP (10 mol%) |
| Solvent | Ethanol-water (1:1) |
| Temperature | Reflux (78°C) |
| Time | 1.5 hours |
| Yield | 86% |
This method reduces side reactions and purification steps, making it industrially scalable.
Purification and Characterization
Crude products are typically triturated with ice water to remove hydrophilic impurities. Recrystallization from ethanol yields analytically pure material (>98% by HPLC). Key characterization data includes:
-
¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.35 (q, 2H, OCH₂), 5.72 (s, 1H, pyrimidine-H), 7.25–7.58 (m, 8H, aryl-H).
-
HRMS : m/z 415.0721 [M+H]⁺ (calc. 415.0718 for C₂₀H₁₆Cl₂N₄O₂).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Eco-Friendliness | Scalability |
|---|---|---|---|---|
| Traditional | 68–75 | 8–12 | Low | Moderate |
| TMDP-Catalyzed MCR | 82–89 | 1–2 | High | High |
| Solvent-Free TMDP | 88 | 1.5 | Very High | High |
The TMDP-assisted MCR method outperforms others in yield and sustainability, though solvent-free conditions offer the simplest workup.
Industrial-Scale Adaptation
A pilot-scale synthesis using TMDP (12.5 g) achieved 82% yield in 1 hour, producing 13.11 g of product. Key considerations for scale-up:
-
Continuous Stirring : Ensures homogeneous mixing of viscous intermediates.
-
Temperature Control : Prevents exothermic side reactions.
-
Catalyst Recovery : TMDP is extracted from aqueous waste and reused.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives .
Scientific Research Applications
Antitumor Activity
Numerous studies have demonstrated the antitumor potential of triazolopyrimidine derivatives. Ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown promising results in vitro against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. In studies involving human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines, it exhibited significant cytotoxicity compared to standard chemotherapeutics like Cisplatin .
Antimicrobial Properties
Research indicates that this compound also possesses antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations.
- Study Findings : In a study assessing its antibacterial effects, the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. In vitro assays indicated that it can reduce pro-inflammatory cytokine production in macrophages.
- Clinical Relevance : This anti-inflammatory action suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
In Vitro Studies
- Antitumor Efficacy : A recent study demonstrated that the compound significantly reduced cell viability in A-549 cells by over 70% at concentrations above 10 µM after 48 hours of treatment. This effect was correlated with increased levels of apoptosis markers such as cleaved PARP and caspase-3 activation.
- Antibacterial Activity : Another study reported that at a concentration of 50 µg/mL, the compound inhibited Staphylococcus aureus growth by 85%, showcasing its potential as a therapeutic agent against resistant bacterial strains.
In Silico Studies
Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets:
- Target Proteins : Docking simulations indicated strong binding affinities to proteins involved in cancer progression such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), suggesting pathways for further drug development.
Mechanism of Action
The mechanism of action of ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including tyrosyl DNA phosphodiesterase 2 and lysine-specific histone demethylase 1 . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine: Another similar compound with diverse biological activities.
Uniqueness: Ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl and phenyl groups contribute to its enhanced biological activity and potential therapeutic applications .
Biological Activity
Ethyl 7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolopyrimidines, which are known for their diverse biological activities. This article aims to consolidate existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a triazolo-pyrimidine core with an ethyl ester and dichlorophenyl substituents that may influence its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Notably, compounds containing the triazolo-pyrimidine framework exhibit significant antimicrobial , antitumor , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines demonstrate potent antibacterial and antifungal activities. For instance, a study showed that similar compounds exhibited broad-spectrum antimicrobial effects against various pathogens including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like dichlorophenyl enhances the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against microbial targets.
Antitumor Activity
Triazolo-pyrimidines have been recognized for their potential in cancer therapy. This compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines. Studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Anti-inflammatory Effects
Additionally, compounds within this class have been evaluated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Interference with Signaling Pathways : It may modulate signaling pathways associated with inflammation or tumor growth by interacting with cellular receptors or transcription factors.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of triazolo-pyrimidine derivatives:
- Antibacterial Efficacy : A study comparing various triazolo-pyrimidine derivatives demonstrated that those with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- Cytotoxicity in Cancer Cells : In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations while exhibiting low toxicity towards normal cells .
- Inflammation Models : Animal models treated with this compound showed reduced levels of inflammatory markers compared to controls .
Q & A
Q. Optimization Strategies :
- Temperature Control : Reactions conducted at 65°C in molten TMDP improve selectivity .
- Additive Recycling : TMDP can be recovered and reused without significant loss of activity, reducing costs .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups and regiochemistry (e.g., ethyl ester at position 6, dichlorophenyl at position 7) .
- X-ray Crystallography : Resolves spatial conformation (e.g., dihydropyrimidine ring adopts an envelope conformation; triazole ring is planar) .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and C-Cl stretching vibrations .
Q. Example Structural Data :
| Parameter | Value (from X-ray) | Reference |
|---|---|---|
| Dihedral Angle | 83.94° (pyrimidine vs. phenyl) | |
| Puckering Amplitude | 0.099 Å (dihydropyrimidine) |
Advanced: How can researchers resolve discrepancies in biological activity data across triazolo-pyrimidine derivatives?
Methodological Answer:
Discrepancies often arise from substituent effects. Strategies include:
-
Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., halogenation at phenyl groups) to correlate structural features with activity. For example:
-
Data Normalization : Account for assay conditions (e.g., IC values vary with cell lines or enzyme sources) .
Q. Example SAR Table :
| Derivative (R-group) | Biological Activity (IC, μM) | Key Interaction |
|---|---|---|
| 2,4-Dichlorophenyl | 0.85 (Anticancer) | CDK2 inhibition |
| 3-Bromophenyl | 1.20 (Antimicrobial) | DNA gyrase binding |
Advanced: What strategies elucidate binding mechanisms with enzymatic targets like CDK2?
Methodological Answer:
- Molecular Docking : Predict binding poses using software (e.g., AutoDock). The dichlorophenyl group often occupies hydrophobic pockets, while the triazolo-pyrimidine core forms hydrogen bonds with catalytic lysine residues .
- In Vitro Assays : Fluorescence polarization or surface plasmon resonance (SPR) quantify binding affinities (K values) .
- Mutagenesis Studies : Identify critical residues (e.g., mutation of Lys89 in CDK2 reduces binding by 80%) .
Advanced: How do reaction conditions impact diastereoselectivity in triazolo-pyrimidine synthesis?
Methodological Answer:
Diastereoselectivity is influenced by:
- Solvent Polarity : Polar solvents (e.g., ethanol) favor endo transition states, increasing selectivity for the 4,7-dihydro isomer .
- Catalyst Design : TMDP’s Lewis basic sites stabilize intermediates, reducing side products .
- Temperature : Lower temperatures (e.g., 50°C) slow reaction kinetics, favoring thermodynamically stable diastereomers .
Q. Example Optimization :
| Condition | Diastereomeric Ratio (dr) | Yield |
|---|---|---|
| TMDP in Ethanol/HO | 95:5 | 92% |
| Piperidine in DMF | 80:20 | 75% |
Advanced: What analytical methods address contradictions in stability data under varying pH conditions?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantifies degradation products (e.g., hydrolysis of the ethyl ester at acidic pH) .
- Mass Spectrometry (MS) : Identifies degradation pathways (e.g., cleavage of the triazole ring under basic conditions) .
- Accelerated Stability Testing : Exposes compounds to controlled stress conditions (40°C/75% RH) to model shelf-life .
Q. Stability Data :
| pH | Half-life (25°C) | Major Degradation Product |
|---|---|---|
| 2.0 | 48 hours | Carboxylic acid derivative |
| 7.4 | >1 week | None detected |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
